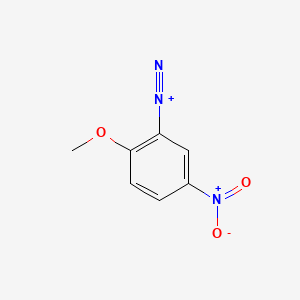

2-Methoxy-5-nitrobenzenediazonium

Beschreibung

Significance and Scope of Arenediazonium Compounds in Organic Synthesis

Arenediazonium salts are crucial intermediates in the synthesis of a wide array of aromatic compounds. chemistrysteps.comorganic-chemistry.org Their importance stems from the fact that the diazonium group is an excellent leaving group (N₂), which can be readily replaced by a variety of nucleophiles. chemistrysteps.comlibretexts.org This reactivity allows for the introduction of substituents onto an aromatic ring that are often difficult to introduce directly. chemistrysteps.com

The synthetic utility of arenediazonium salts is extensive, encompassing several named reactions:

Sandmeyer Reaction: This reaction utilizes copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with a halide or a cyano group. chemistrysteps.comlibretexts.org

Schiemann Reaction: This reaction involves the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt to produce an aryl fluoride (B91410). libretexts.org

Gomberg-Bachmann Reaction: This reaction is used for the synthesis of biaryls. wikipedia.org

Beyond these named reactions, arenediazonium salts can be used to synthesize phenols by heating in an aqueous solution, and aryl iodides by reaction with potassium iodide. chemistrysteps.comlibretexts.org They can also be reduced to replace the diazonium group with a hydrogen atom, a process useful for removing an amino group that was initially used to direct other substitutions. chemistrysteps.com The versatility of these reactions makes arenediazonium chemistry a cornerstone for the preparation of polysubstituted aromatic compounds. libretexts.orgwikipedia.org

Historical Development of Diazotization and Diazo Coupling Reactions

The field of arenediazonium chemistry began in 1858 when the German industrial chemist Peter Griess first reported the synthesis of these compounds through a process he termed "diazotization". wikipedia.orgbyjus.com This process involves the reaction of a primary aromatic amine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures (0–5 °C). wikipedia.orgbyjus.comlibretexts.org

Following his initial discovery, Griess and subsequent researchers explored the reactivity of these new compounds, leading to the development of diazo coupling reactions. byjus.com In these reactions, the arenediazonium cation acts as an electrophile and reacts with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778), to form an azo compound. wikipedia.org The resulting azo compounds possess an extended conjugated system, which causes them to be brightly colored. chemistrysteps.comwikipedia.org This discovery was of immense industrial importance, laying the foundation for the synthetic dye industry. byjus.com Azo dyes, produced via diazo coupling, became widely used for coloring textiles and other materials. byjus.comsmolecule.com

General Reactivity Principles of Arenediazonium Cations

The reactivity of arenediazonium cations is governed by two main factors: the strong electron-withdrawing nature of the diazonium group and its ability to function as an excellent leaving group. wikipedia.orgacs.org

As Electrophiles: The diazonium group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution. youtube.com However, this property makes the terminal nitrogen atom of the diazonium group electrophilic. chemistrysteps.com This allows arenediazonium cations to react with activated aromatic rings (coupling components) in a reaction known as azo coupling, which is a form of electrophilic aromatic substitution. chemistrysteps.comwikipedia.org The reactivity in coupling reactions is influenced by substituents on the diazonium salt; electron-withdrawing groups increase the electrophilicity and thus the coupling rate.

As Substrates for Substitution: The most significant aspect of arenediazonium cation reactivity is the displacement of the dinitrogen group (N₂). wikipedia.org Nitrogen gas is a thermodynamically very stable molecule, making its departure from the aromatic ring a highly favorable process. libretexts.org These substitution reactions can proceed through different mechanisms, including those involving aryl radicals and cations. wikipedia.org The stability of arenediazonium salts is a critical factor in their use. They are generally unstable and are prepared in cold aqueous solutions for immediate use. chemistrysteps.com The stability is also highly dependent on the counterion; for instance, benzenediazonium (B1195382) chloride is explosive, whereas benzenediazonium tetrafluoroborate is much more stable and can be handled on a lab bench. wikipedia.org The presence of electron-donating groups on the aromatic ring can decrease the stability of the diazonium salt. wikipedia.org

2-Methoxy-5-nitrobenzenediazonium: A Specific Case

Chemical Properties and Structure this compound is an organic compound with the chemical formula C₇H₆N₃O₃⁺. nih.gov Its structure consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group at position 2, a nitro group at position 5, and a diazonium group at position 1. The presence of the electron-donating methoxy group and the electron-withdrawing nitro group on the benzene ring influences its reactivity and stability. The methoxy group, through its resonance effect, helps to stabilize the diazonium ion, which allows for more controlled coupling reactions. Conversely, the strong electron-withdrawing nitro group increases the electrophilicity of the diazonium ion, which promotes efficient coupling.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| CAS Number | 27165-17-9 | nih.govaablocks.com |

| Molecular Formula | C₇H₆N₃O₃⁺ | nih.govaablocks.com |

| Molecular Weight | 180.14 g/mol | nih.govaablocks.com |

| Synonyms | Fast Scarlet RC Base, Azoic Diazo Component 13 | nih.gov |

Synthesis The synthesis of this compound is typically achieved through the diazotization of its corresponding primary aromatic amine, 2-methoxy-5-nitroaniline (B165355). This process involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a mineral acid like hydrochloric acid (HCl), at a low temperature (0-5°C). The acidic and cold conditions are necessary to ensure the stability of the resulting diazonium salt.

Research Findings and Applications this compound is a commercially significant compound, primarily used as an intermediate in the synthesis of azo dyes. It is known commercially as Fast Scarlet RC Salt or Azoic Diazo Component 13. In this application, it serves as the diazo component, which is coupled with a naphthol derivative (the coupling component) to produce vibrant scarlet-colored dyes. These dyes are used in the textile industry for their bright shades and good fastness properties. smolecule.com Research has shown that dyes derived from this compound exhibit excellent wash and sublimation fastness when applied to polyester (B1180765) fabrics. smolecule.com

The reactivity of this compound is a subject of study, particularly its interactions with nucleophiles. smolecule.com The balance between the stabilizing effect of the methoxy group and the activating effect of the nitro group makes it a reliable and efficient reagent in azo coupling reactions, which is crucial for achieving consistent and high-quality dye products in industrial settings.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methoxy-5-nitrobenzenediazonium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N3O3/c1-13-7-3-2-5(10(11)12)4-6(7)9-8/h2-4H,1H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUADGGPZZZMHBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])[N+]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N3O3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50865343 | |

| Record name | Benzenediazonium, 2-methoxy-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27165-17-9 | |

| Record name | 2-Methoxy-5-nitrobenzenediazonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27165-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-nitrobenzenediazonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027165179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 2-methoxy-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenediazonium, 2-methoxy-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-5-nitrobenzenediazonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-5-NITROBENZENEDIAZONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD1H66K1H2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reaction Mechanisms and Chemical Transformations of 2 Methoxy 5 Nitrobenzenediazonium

Electrophilic Aromatic Substitution (SEAr) and Diazo Coupling Reactions

The diazonium ion, including the 2-methoxy-5-nitrobenzenediazonium cation, is a weak electrophile that reacts with electron-rich aromatic compounds (the nucleophile or coupling component) in a type of electrophilic aromatic substitution known as azo coupling. libretexts.org This reaction is fundamental to the synthesis of a vast array of azo dyes. smolecule.comontosight.ai The electrophilicity of the diazonium cation is modulated by the substituents on the aromatic ring; electron-withdrawing groups enhance its reactivity, while electron-donating groups decrease it.

The azo coupling reaction proceeds through a two-step mechanism analogous to other electrophilic aromatic substitutions. msu.edu

Formation of the Sigma Complex (Wheland Intermediate): The reaction is initiated by the electrophilic attack of the terminal nitrogen of the diazonium cation on the electron-rich aromatic ring of the coupling component. This rate-determining step leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. nih.gov

Deprotonation: In the second, faster step, a base (often the solvent or an anion present in the reaction mixture) abstracts a proton from the carbon atom that formed the new C-N bond. This restores the aromaticity of the ring and yields the final azo compound, characterized by the -N=N- linkage. masterorganicchemistry.com

The efficiency and rate of the azo coupling reaction are critically dependent on the nature of the nucleophilic coupling partner.

Electron Density: The reaction requires an activated, electron-rich aromatic ring as the nucleophile. nih.gov Therefore, coupling partners are typically phenols, naphthols, anilines, or other aromatic compounds bearing strong electron-donating groups (e.g., -OH, -NR₂, -OR). These groups increase the electron density of the ring, making it more susceptible to attack by the weakly electrophilic diazonium ion. The reaction is generally carried out in alkaline conditions for phenol (B47542) coupling partners and acidic conditions for aniline (B41778) partners to ensure the coupling component is in its most nucleophilic form (phenoxide ion or free amine).

Steric Effects: The efficiency of coupling can also be influenced by steric hindrance. Bulky groups near the site of coupling on either the diazonium salt or the nucleophile can slow down the reaction rate.

The this compound cation itself has its electrophilicity enhanced by the electron-withdrawing nitro group, making it a reactive coupling agent. smolecule.com

The position of coupling on the nucleophile's aromatic ring is directed by the activating group, leading to specific isomeric products.

Phenols and Naphthols: Coupling with phenols and naphthols typically occurs at the para position relative to the hydroxyl group. If the para position is already occupied, coupling will occur at an available ortho position. libretexts.org This regioselectivity is due to the superior resonance stabilization of the sigma complex when the attack occurs at these positions.

Anilines: Similarly, coupling with aromatic amines occurs preferentially at the para position to the amino group.

The table below summarizes the directing effects of common activating groups on the regioselectivity of azo coupling.

| Activating Group on Nucleophile | Primary Coupling Position | Secondary Coupling Position (if primary is blocked) |

| -OH (Phenolic) | para- | ortho- |

| -NR₂ (Amino) | para- | ortho- |

| -OR (Alkoxy) | para- | ortho- |

This table illustrates the general regiochemical outcome in electrophilic aromatic substitution reactions, including azo coupling.

For example, the reaction of this compound with 3-hydroxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide (a naphthol derivative) results in a specific scarlet-colored dye, indicating a highly regioselective reaction.

Under certain conditions, it is possible for more than one diazonium ion to couple with a single nucleophilic molecule, a phenomenon known as multi-substitution or dis-azo coupling. This typically occurs when the nucleophile is highly activated and possesses multiple available sites for electrophilic attack. For instance, reacting 1,3,5-tris(N,N-dialkylamino)-benzenes with two equivalents of a p-substituted benzenediazonium (B1195382) salt can lead to the formation of dicationic species. nih.gov While less common, if the product of the first coupling reaction is still sufficiently activated, a second coupling can occur, leading to the formation of a bis-azo compound. The likelihood of multi-substitution depends on the stoichiometry of the reactants and the relative reactivity of the mono-azo product compared to the initial nucleophile.

While the azo coupling reaction is generally considered to be irreversible due to the stability of the final azo product, there is evidence for the reversibility of the initial electrophilic attack. nih.gov The formation of the sigma complex (Wheland-like intermediate) is a reversible step. By using highly activated nucleophiles, such as 1,3,5-tris(N,N-dialkylamino)-benzene derivatives, and monitoring the reaction progress using techniques like ¹H-NMR spectroscopy, it has been possible to detect these transient intermediates. nih.gov This detection provides crucial mechanistic insight into the electrophilic aromatic substitution pathway of the reaction.

Nucleophilic Aromatic Substitution (SNAr) Pathways

In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-poor aromatic ring, resulting in the displacement of a leaving group. masterorganicchemistry.com The aromatic ring of this compound is rendered electron-deficient by the potent electron-withdrawing nitro group. libretexts.org This makes the compound susceptible to SNAr reactions, although the diazonium group itself is more commonly associated with substitution reactions where it acts as the leaving group (Sandmeyer-type reactions). smolecule.commasterorganicchemistry.com

The SNAr mechanism proceeds via an addition-elimination pathway:

Nucleophilic Addition: A strong nucleophile attacks the aromatic ring at a carbon atom bearing a suitable leaving group. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group.

For an SNAr reaction to occur, two key conditions must be met:

The presence of a good leaving group on the aromatic ring (typically a halide).

The ring must be strongly deactivated by electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. libretexts.org These groups are essential for stabilizing the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.com

In the context of this compound, while the diazonium group is an exceptional leaving group, its replacement often follows different mechanistic pathways (e.g., involving radical intermediates or aryl cations) rather than a classic SNAr addition-elimination sequence. However, the principle of nucleophilic attack on an electron-poor ring is a central feature of its chemistry. For instance, if a halogen were present on the ring ortho or para to the nitro group, that halogen could potentially be displaced via an SNAr mechanism.

Radical Reactions and Carbon-Carbon Bond Formation

Beyond substitutions, the diazonium group is a valuable precursor for generating aryl radicals, which are key intermediates in carbon-carbon bond formation. These reactions proceed via reductive cleavage of the C-N bond, often mediated by a metal catalyst or a reducing agent.

Aryl diazonium salts are excellent electrophilic partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille couplings. nih.govnih.govacs.org They are often more reactive than the corresponding aryl halides, allowing reactions to proceed under milder conditions. The general catalytic cycle involves the oxidative addition of the aryl diazonium salt to a Pd(0) complex, followed by transmetalation with an organometallic reagent (e.g., an arylboronic acid in Suzuki coupling) and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.govnih.gov

Recent studies on base-free Suzuki couplings in methanol (B129727) suggest that the mechanism can be more complex than previously assumed, with evidence pointing to the formation of Pd(II)-methoxy intermediates that play a crucial role in the transmetalation step. nih.gov

In these processes, the diazonium salt is reduced to an aryl radical, which is then trapped by a suitable partner to form a C-C bond. A classic example is the Meerwein arylation, where a copper salt catalyzes the decomposition of the diazonium salt and the subsequent addition of the resulting aryl radical to an electron-deficient alkene. This reaction provides a direct method for the arylation of olefins.

Aryl diazonium salts are key reagents for the synthesis of unsymmetrical biaryls through aryl-aryl coupling reactions. libretexts.org

Gomberg-Bachmann Reaction: This reaction involves treating an acidic solution of the diazonium salt with a second aromatic compound (often used as the solvent) in the presence of a base. libretexts.org The reaction proceeds via the formation of an aryl radical from the diazonium salt, which then attacks the second aromatic ring. While the scope is broad, yields can be modest due to competing side reactions. libretexts.org

Pschorr Reaction: This is an intramolecular variant of the Gomberg-Bachmann reaction, used to synthesize fused polycyclic systems like phenanthrenes and fluorenones. libretexts.org The intramolecular nature of the cyclization generally leads to higher yields compared to its intermolecular counterpart. libretexts.org

Table 3: Comparison of Aryl-Aryl Coupling Reactions

| Reaction | Type | Key Features | Typical Product |

| Gomberg-Bachmann | Intermolecular | Forms unsymmetrical biaryls; often has low to moderate yields. libretexts.org | Biaryl |

| Pschorr | Intramolecular | Forms fused aromatic rings; generally gives better yields than the intermolecular version. libretexts.org | Fused Polycyclic Aromatic |

Formation of Arylated Ketones and Other Carbonyl Compounds

The arylation of carbonyl compounds using diazonium salts is a significant method for forming carbon-carbon bonds. This compound can be utilized in these reactions to introduce the 2-methoxy-5-nitrophenyl group, leading to the formation of arylated ketones and other carbonyl compounds.

Recent advancements have also explored metal-free Meerwein-type arylations. For example, a reaction between an aryl diazonium salt and an alkene like isopropenyl acetate (B1210297) can produce an arylated acetone (B3395972) derivative. wikipedia.org The products of such reactions, like arylated ketones, can be valuable intermediates for synthesizing more complex molecules. nih.govresearchgate.net

Palladium-catalyzed reactions also offer a pathway to aromatic ketones from arenediazonium salts. psu.edu A carbonylative coupling reaction can be performed using carbon monoxide and organotin reagents in the presence of a palladium catalyst. This method is notable for its good yields and tolerance of various substituents on the diazonium salt. psu.edu For this compound, this would involve the reaction with an organotin compound and CO to form the corresponding aryl alkyl or aryl aryl ketone. This approach is advantageous as it allows for the synthesis of ortho- and meta-substituted ketones that are not easily accessible through methods like Friedel-Crafts acylation. psu.edu

Another strategy involves the reaction of silyl (B83357) enol ethers with arenediazonium salts to produce α-arylated ketones. This transformation highlights the versatility of diazonium salts in forming C-C bonds with carbonyl compounds. rsc.org

Table 1: Examples of Arylation Reactions for Ketone Synthesis

| Reaction Type | Typical Reagents | Catalyst | Product Type |

| Meerwein Arylation | Electron-poor alkene (e.g., α,β-unsaturated ketone) | Copper(II) salt | Arylated Ketone |

| Palladium-Catalyzed Carbonylative Coupling | Organotin reagent, Carbon Monoxide | Palladium(II) acetate | Aryl Ketone |

| Reaction with Silyl Enol Ethers | Silyl enol ether | - | α-Aryl Ketone |

Deaminative Transformations and Functional Group Interconversions

Deaminative transformations are processes where an amino group is removed from a molecule. In the context of aromatic chemistry, this is typically achieved via the formation of a diazonium salt from a primary arylamine, followed by the displacement of the diazonium group. nih.gov The synthesis of this compound itself starts from the diazotization of 2-methoxy-5-nitroaniline (B165355). nih.gov This intermediate is then poised for a variety of functional group interconversions.

Deaminative Iodination of Arylamines

The conversion of a primary arylamine to an aryl iodide is a fundamental transformation that proceeds through its diazonium salt. The deaminative iodination of 2-methoxy-5-nitroaniline to form 2-iodo-1-methoxy-4-nitrobenzene is a straightforward and high-yielding reaction.

The process begins with the diazotization of 2-methoxy-5-nitroaniline in an acidic solution (e.g., with HCl or H₂SO₄) at low temperatures (0–5 °C) using sodium nitrite (B80452) (NaNO₂). lumenlearning.comcsbsju.edu This produces an aqueous solution of this compound salt.

Unlike other Sandmeyer reactions that require a copper(I) catalyst, the introduction of iodine can be achieved simply by treating the diazonium salt solution with a solution of potassium iodide (KI). masterorganicchemistry.comyoutube.com The iodide ion is a sufficiently strong nucleophile to displace the diazonium group. The reaction proceeds with the evolution of nitrogen gas, which provides a strong thermodynamic driving force for the reaction. libretexts.org

Reaction Scheme for Deaminative Iodination:

Diazotization: 2-methoxy-5-nitroaniline + NaNO₂ + 2HX → [2-MeO-5-NO₂-C₆H₃N₂]⁺X⁻ + NaX + 2H₂O

Iodination: [2-MeO-5-NO₂-C₆H₃N₂]⁺X⁻ + KI → 2-I-1-MeO-4-NO₂-C₆H₃ + N₂ + KX

This method is a reliable way to introduce an iodine atom onto an aromatic ring with a specific substitution pattern that might be difficult to achieve through direct electrophilic iodination. organic-chemistry.org

Deaminative Arylation of Arylamines

Deaminative arylation refers to a reaction where the diazonium group, formed from an arylamine, is replaced by an aryl group. This C-C bond-forming reaction can be used to synthesize biaryl compounds. The reaction of this compound can be used to introduce the 2-methoxy-5-nitrophenyl moiety onto another aromatic substrate.

One common method for this transformation is the Gomberg-Bachmann reaction . This reaction involves the treatment of a diazonium salt with an aromatic compound, often under basic conditions. The reaction typically proceeds via a radical mechanism. The diazonium salt decomposes to form an aryl radical, which then attacks the other aromatic ring. This method, however, can sometimes result in low yields and a mixture of products due to the high reactivity of the aryl radical.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, are generally more efficient and selective for biaryl synthesis. However, direct arylation using diazonium salts remains a viable, classical method. In some instances, the arylation can occur without a metal catalyst, driven by the formation of the stable nitrogen molecule. researchgate.net

Utilization as a Diazonium-Transfer Agent

This compound can potentially act as a diazonium-transfer agent. In such a reaction, the diazo group (-N₂) is transferred from the diazonium salt to a suitable nucleophilic substrate, such as a primary amine or an active methylene (B1212753) compound.

The reactivity of related compounds suggests this utility. For instance, 4-methoxy-2-nitrobenzenediazonium (B1584432) is known to serve as a diazonium-transfer agent for synthesizing various aromatic compounds. The mechanism involves the nucleophilic attack of the substrate on the terminal nitrogen of the diazonium ion. nih.gov The presence of the electron-withdrawing nitro group on this compound enhances the electrophilicity of the diazonium group, making it susceptible to attack by nucleophiles and facilitating the transfer.

This methodology is particularly useful for the synthesis of azides and diazo compounds from primary amines and active methylene compounds, respectively. nih.gov While reagents like trifluoromethanesulfonyl azide (B81097) are specifically designed for this purpose, certain arenediazonium salts can also be employed. nih.gov Nitrous oxide (N₂O) has also been explored as a diazo transfer reagent in specific contexts. rsc.orgnih.gov

Table 2: Deaminative and Related Transformations

| Transformation | Starting Material | Key Reagent | Product |

| Deaminative Iodination | 2-methoxy-5-nitroaniline | NaNO₂/HX, then KI | 2-iodo-1-methoxy-4-nitrobenzene |

| Deaminative Arylation | This compound | Aromatic Compound | 2-methoxy-5-nitro-biphenyl derivative |

| Diazonium Transfer | This compound | Primary Amine | Azide |

Intramolecular Rearrangements and Cyclization Reactions

While the primary reactivity of diazonium salts involves the substitution of the diazo group, they can also participate in intramolecular reactions, including rearrangements and cyclizations, particularly when suitably substituted.

Molecular Rearrangements Post-Diazotization

The conditions used for diazotization (strong acid and low temperature) can sometimes promote molecular rearrangements, either of the diazonium salt itself or of subsequent intermediates. While specific rearrangements for this compound are not extensively documented, the chemistry of related compounds provides insight into potential pathways.

For example, reactions of diazonium salts in alcoholic solvents under acidic conditions can sometimes lead to products derived from hydride transfer or the formation of aryl cations, which could then rearrange. acs.org Furthermore, certain substituted 2-nitroanilines are known to undergo rearrangement in concentrated sulfuric acid, which involves the migration of the nitro group. Although this typically occurs at higher temperatures than diazotization, the acidic environment is a common factor.

In some cases, the diazonium salt can participate in cyclization reactions if a nucleophilic group is present at an appropriate position on the aromatic ring or a side chain. These reactions, often named based on their discoverers (e.g., Pschorr cyclization), lead to the formation of polycyclic aromatic systems. For this compound, such a reaction would require a precursor with an appropriately positioned group to enable intramolecular attack on the diazonium-bearing carbon.

Formation of Heterocyclic Scaffolds via Diazonium Chemistry

The reactivity of the diazonium group in this compound makes it a valuable intermediate in the synthesis of various heterocyclic scaffolds. The highly electrophilic nature of the diazonium cation facilitates its participation in cyclization and coupling reactions, providing pathways to complex molecular architectures. Key transformations include the Japp-Klingemann reaction to form hydrazones, which are precursors to indoles and pyrazoles, and various cyclization strategies to construct pyridazine (B1198779) and other fused heterocyclic systems.

The Japp-Klingemann Reaction

A cornerstone of diazonium chemistry for heterocyclic synthesis is the Japp-Klingemann reaction. This reaction involves the coupling of an aryl diazonium salt, such as this compound, with a compound containing an active methylene group, typically a β-keto-acid or a β-keto-ester. wikipedia.orgnibs.ac.cnsynarchive.com The initial coupling product, an unstable azo compound, undergoes a rearrangement, often with the loss of a group like carboxyl or acyl, to yield a stable arylhydrazone. wikipedia.orgnibs.ac.cn

The mechanism proceeds through the deprotonation of the β-dicarbonyl compound to form an enolate, which then acts as a nucleophile, attacking the terminal nitrogen of the diazonium salt. wikipedia.org This forms an azo intermediate. Subsequent hydrolysis and rearrangement lead to the cleavage of an acyl or carboxyl group and the formation of the final hydrazone product. wikipedia.org

These resulting hydrazones are not typically the final target but serve as crucial intermediates. For instance, the (2-methoxy-5-nitrophenyl)hydrazones formed can be cyclized under acidic conditions via the Fischer indole (B1671886) synthesis to produce substituted indoles. wikipedia.org Alternatively, if the hydrazone intermediate contains an appropriately positioned leaving group, it can undergo intramolecular substitution to form pyrazole (B372694) derivatives. wikipedia.org

Table 1: Japp-Klingemann Reaction for Hydrazone Synthesis

| Active Methylene Compound | Intermediate Product | Subsequent Heterocycle | Typical Conditions |

| β-Keto-acid | Azo compound | Indole (via Fischer Synthesis) | Aqueous medium, 0-5 °C, followed by heating in strong acid. wikipedia.orgnibs.ac.cn |

| β-Keto-ester | Arylhydrazone | Pyrazole | Basic or acidic aqueous medium, often with ethanol (B145695) or methanol for solubility. wikipedia.orgnibs.ac.cn |

| Malonic esters | Arylhydrazone of a glyoxylic ester | Triazine derivatives | Controlled pH and low temperature. nibs.ac.cn |

| Cyanoacetic esters | Arylhydrazone of a glyoxylonitrile | Pyridazinones | Aqueous or mixed aqueous-organic solvent system. nibs.ac.cn |

Synthesis of Pyridazine Scaffolds

Pyridazine and its fused derivatives represent an important class of N-heterocycles, and diazonium salts are key precursors in several synthetic strategies. nih.govliberty.edu The reaction of this compound with activated substrates can lead to the formation of the pyridazine ring system.

One established method involves the reaction of aryl diazonium salts with active methylene compounds like β-diketones to form intermediates that can be cyclized with hydrazine (B178648) or its derivatives to furnish the pyridazine core. nih.govliberty.edu Another advanced strategy is the copper-catalyzed 6-endo-trig cyclization of β,γ-unsaturated hydrazones, which can be prepared from diazonium salts. organic-chemistry.org This method allows for the synthesis of 1,6-dihydropyridazines, which are readily oxidized to the corresponding aromatic pyridazines. organic-chemistry.org Furthermore, diazonium salts can undergo cycloaddition reactions with dienes such as furans to yield pyridazinium salts. organic-chemistry.org

Research has also demonstrated the synthesis of fused pyridazine systems by reacting 1,2-diacylcyclopentadienes with hydrazine hydrate. liberty.edu While the diazonium compound is not directly involved in the final cyclization step, its chemistry is integral to preparing the substituted aryl precursors required for creating the initial fulvene (B1219640) structures. liberty.edu

Table 2: Selected Synthetic Routes to Pyridazine Scaffolds Using Diazonium Intermediates

| Reaction Type | Reactants | Product Class | Key Features |

| Cyclocondensation | Aryl diazonium salt, β-diketone, Hydrazine | Substituted Pyridazines | A multi-step process where the diazonium salt is used to form a hydrazone intermediate. nih.gov |

| Copper-Promoted Cyclization | β,γ-Unsaturated hydrazone (from diazonium salt) | 1,6-Dihydropyridazines | Mild conditions with high regioselectivity; product can be oxidized to pyridazine. organic-chemistry.org |

| Aza-Diels-Alder Reaction | Diazonium salt (as precursor to phenyldiazenes), Furan | Pyridazinium Salts | Cycloaddition followed by elimination of water. organic-chemistry.org |

| Fused Ring Synthesis | 1,2-Diacylcyclopentadiene (aryl groups from diazonium chemistry), Hydrazine | Fused Pyridazines | Forms 5,6-fused ring pyridazine systems. liberty.edu |

Spectroscopic Characterization in Research of 2 Methoxy 5 Nitrobenzenediazonium and Its Derivatives

Vibrational Spectroscopy Applications (IR, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the bonding and molecular structure of materials. horiba.com These methods are complementary; IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy involves the inelastic scattering of monochromatic light. horiba.com Both techniques probe the vibrational energy levels of molecules, yielding a unique spectral fingerprint.

Infrared and Raman spectroscopy are crucial for confirming the structure of 2-Methoxy-5-nitrobenzenediazonium and its derivatives by identifying their characteristic functional groups. While a complete vibrational analysis for the specific diazonium salt is not extensively published, the interpretation relies on the known frequencies of its constituent parts, such as nitroanisoles and diazonium compounds. elixirpublishers.comnih.gov

Key vibrational modes that are typically analyzed include:

Diazonium Group (-N≡N⁺): The stretching vibration of the triple bond in the diazonium group is a key diagnostic peak, though its IR intensity can be variable.

Nitro Group (-NO₂): This group exhibits strong and distinct symmetric and asymmetric stretching vibrations.

Methoxy (B1213986) Group (-OCH₃): Characteristic C-H stretching and bending vibrations, as well as C-O stretching modes, are expected.

Aromatic Ring: C-H and C=C stretching and bending vibrations provide information about the substitution pattern on the benzene (B151609) ring.

In the azo dyes derived from this diazonium salt, IR spectroscopy can elucidate the tautomeric forms present. For example, the infrared spectra of certain azo dyes derived from 2-methoxy-5-nitroaniline (B165355) showed intense carbonyl bands in the 1620-1680 cm⁻¹ range, suggesting that these compounds exist exclusively in the hydrazone-keto form rather than the azo-enol form in the solid state. docsdrive.com Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to achieve a more accurate assignment of vibrational modes for complex molecules like substituted benzaldehydes and nitroanisoles. elixirpublishers.comnih.govnih.gov

| Functional Group | Typical Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

| Hydrazone C=O | Carbonyl Stretch | 1620 - 1680 | docsdrive.com |

| Methoxy C-H | Stretching | ~2980, ~2850 | horiba.com |

| Methoxy Si(CH₃)ₓ | Bending | ~1275 - 1250 | horiba.com |

| Aromatic C=C | Ring Stretching | 1400 - 1600 | General Knowledge |

| Nitro NO₂ | Asymmetric Stretch | 1500 - 1570 | General Knowledge |

| Nitro NO₂ | Symmetric Stretch | 1335 - 1370 | General Knowledge |

This table presents generalized data for functional groups found in the target compound and its derivatives, based on cited examples.

Vibrational spectroscopy is a valuable tool for monitoring the progress of chemical reactions in real-time. The diazotization of 2-methoxy-5-nitroaniline to form this compound can be followed by observing the disappearance of the characteristic N-H stretching vibrations of the primary amine precursor and the appearance of the diazonium group's unique spectral signature.

Similarly, in subsequent coupling reactions, the formation of the azo linkage (-N=N-) can be monitored. Raman spectroscopy is particularly sensitive to the vibrations of symmetric, non-polar bonds, making it an effective probe for the acetylene (B1199291) functional group in cross-linking reactions, a principle that can be extended to the azo group. horiba.com While direct spectroscopic monitoring of the synthesis of this compound derivatives is often supplemented by other techniques like HPLC, the ability of IR and Raman to identify specific functional groups provides a direct window into the chemical transformation as it occurs. unipd.it This is analogous to how electrochemical methods are used to track the deposition of aryldiazonium salts onto surfaces, where the reaction progress is followed through time-dependent measurements. tum.de

Electronic Spectroscopy Applications (UV-Vis)

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. It is widely used for the characterization and quantification of diazonium salts and their intensely colored azo dye derivatives.

A primary application of this compound is in the synthesis of azo dyes. The resulting dyes, formed by coupling the diazonium salt with various aromatic compounds (couplers), exhibit characteristic absorption spectra in the visible region. scialert.netscialert.net A series of monoazo disperse dyes synthesized from 2-methoxy-5-nitroaniline (the precursor to the diazonium salt) coupled with various naphthol and amine derivatives produced colors ranging from yellow to orange. scialert.net

| Dye Derivative (Coupler) | Solvent | λmax (nm) | Reference |

| 1-Hydroxynaphthalene | Ethanol (B145695) | 480 | scialert.net |

| 2-Hydroxynaphthalene | Ethanol | 490 | scialert.net |

| N-Phenylnaphthylamine | Ethanol | 520 | docsdrive.com |

| N-Phenylnaphthylamine | N,N-Dimethylformamide | 526 | docsdrive.com |

| N-Phenylnaphthylamine | Chloroform (B151607) | 530 | docsdrive.com |

| 1,3-Diaminobenzene | Ethanol | 440 | scialert.net |

| 1,3-Dihydroxybenzene | Ethanol | 420 | scialert.net |

| 3-Aminophenol | Ethanol | 430 | scialert.net |

The color of azo dyes originates from electronic transitions within the extended π-conjugated system, which includes the benzene rings, the azo group (-N=N-), and any auxochromic (color-enhancing) or chromophoric (color-imparting) substituents. The most significant transition is typically the π→π* transition, which is responsible for the strong absorption band in the visible spectrum. city.ac.uk

The phenomenon of solvatochromism, where the color of a dye changes with the polarity of the solvent, provides insight into the electronic structure of the molecule. For instance, the λmax values for a dye derived from N-phenylnaphthylamine shifted to longer wavelengths (a bathochromic shift) as the solvent polarity increased from ethanol (520 nm) to chloroform (530 nm). docsdrive.com This indicates a change in the relative stabilization of the ground and excited states of the dye molecule by the solvent. The extent of conjugation and the presence of electron-donating or electron-withdrawing groups significantly alter the energy gap between the electronic states, thereby tuning the absorption wavelength. city.ac.ukcore.ac.uk Azo-hydrazone tautomerism, which can be influenced by the solvent, also plays a critical role in the final absorption spectrum. academie-sciences.fr

UV-Vis spectroscopy serves as a straightforward method for the analytical quantification of diazonium compounds. These salts exhibit characteristic absorption bands in the UV region, which can be used for concentration measurements according to the Beer-Lambert Law. The formation of the diazonium salt from its precursor amine can be monitored quantitatively by tracking the increase in absorbance at the λmax of the diazonium ion.

Furthermore, an indirect quantification method involves reacting the diazonium salt with an excess of a coupling agent to produce a vividly colored azo dye. The intense color of the resulting dye allows for more sensitive and accurate quantification by measuring its absorbance in the visible range. This method is particularly useful when the diazonium salt itself has a low molar absorptivity or when its absorption band overlaps with other components in the solution. This principle is applied in colorimetric assays, such as the one used for comparing synthetic and biosynthetic materials after diazotization and coupling. kcl.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural and mechanistic investigation of this compound and its reaction products.

Structural Elucidation of Synthetic Products

NMR spectroscopy, including ¹H and ¹³C NMR, is fundamental in confirming the successful synthesis of derivatives from this compound. For instance, in azo-coupling reactions, the appearance of new signals and shifts in existing ones in the NMR spectrum confirms the formation of the azo-compound. The analysis of chemical shifts, signal multiplicities, and coupling constants allows for the unambiguous assignment of the formed product's structure. In the synthesis of novel azo-compounds from the reaction of benzenediazonium (B1195382) tetrafluoroborates with 1,3-disubstituted benzenes, ¹H and ¹³C NMR spectra, recorded at frequencies ranging from 300 to 600 MHz for ¹H and 100.56 to 150.80 MHz for ¹³C, were crucial for characterizing the final products. rsc.org

Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for a hypothetical azo-coupling product derived from this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 8.5 | 110 - 150 |

| Methoxy (-OCH₃) | 3.8 - 4.1 | 55 - 60 |

Note: The exact chemical shifts can vary depending on the solvent and the specific structure of the coupled product.

Mechanistic Insights via In Situ NMR Studies

In situ NMR spectroscopy allows for the real-time monitoring of chemical reactions, providing invaluable mechanistic information. By conducting reactions directly within an NMR tube, researchers can track the consumption of reactants, the formation of intermediates, and the appearance of products over time. researchgate.net For reactions involving diazonium salts, such as azo-coupling, low-temperature in situ NMR studies can be particularly revealing. rsc.org For example, attempts to detect Wheland intermediates in the azo-coupling reaction of p-nitrobenzenediazonium salt with 1,3-dipiperidinyl benzene were performed by dissolving the reactants in deuterated acetonitrile (B52724) at -35 °C and immediately acquiring ¹H-NMR spectra. rsc.org While in this specific case the intermediates were not stable enough to be detected, this technique has been successfully used in other systems to identify transient species, especially when highly electron-donating substituents are present on the aromatic ring, which can stabilize the intermediate. rsc.org This real-time analysis is a powerful tool for understanding reaction kinetics and pathways. nih.gov

Isotopic Labeling Studies (e.g., ¹⁵N NMR) for Electronic Effects

Isotopic labeling, particularly with ¹⁵N, provides a direct probe into the electronic environment of the diazonium group. ¹⁵N NMR spectroscopy can reveal subtle changes in electron density at the nitrogen atoms upon substitution on the benzene ring. Studies on various benzenediazonium salts have shown that electron-donating groups cause a downfield shift of the ¹⁵N resonances, while electron-attracting groups lead to an upfield shift. caltech.edu This correlation provides a powerful tool to quantify the electronic effects of substituents like the methoxy and nitro groups in this compound. Theoretical calculations, often using methods like the GIAO approximation at the B3LYP/6-311++G(dp) level, can complement experimental ¹⁵N NMR data to provide a deeper understanding of the electronic structure. researchgate.net

| Substituent Effect on Benzenediazonium Salts | Effect on ¹⁵N Chemical Shift |

| Electron-donating groups | Downfield shift |

| Electron-attracting groups | Upfield shift |

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for the characterization of this compound and its derivatives, offering high sensitivity and precise mass measurements.

Confirmation of Molecular Identity and Purity

Mass spectrometry is routinely used to confirm the molecular weight of newly synthesized compounds. By determining the mass-to-charge ratio (m/z) of the molecular ion, researchers can verify that the desired product has been formed. For this compound, this would involve identifying the peak corresponding to its molecular formula, C₇H₆N₃O₃⁺. High-resolution mass spectrometry (HRMS) can provide even greater confidence by determining the exact mass to several decimal places, allowing for the confirmation of the elemental composition. This technique is also invaluable for assessing the purity of a sample, as the presence of ions with other m/z values would indicate impurities.

Analysis of Reaction By-products and Fragments

In addition to confirming the primary product, mass spectrometry is a powerful tool for identifying by-products and understanding reaction and fragmentation pathways. During the analysis of this compound, characteristic fragmentation patterns can be observed. The diazonium group is prone to the loss of dinitrogen (N₂), a neutral molecule, which would result in a prominent fragment ion. Other fragmentations could involve the loss of the nitro group (NO₂) or the methoxy group (OCH₃). Studying these fragmentation patterns provides structural information and can help in elucidating the decomposition mechanisms of the compound under various conditions.

Below is a table of potential fragments of this compound that could be observed in a mass spectrum.

| Fragment | Formula | Notes |

| Aryl cation | [C₇H₆O₃]⁺ | Resulting from the loss of N₂ |

| Nitro-methoxyphenyl cation | [C₇H₆NO]⁺ | Resulting from the loss of N₂ and O₂ |

| Methoxy-benzyne radical cation | [C₇H₆O]⁺• | A possible rearrangement product after fragmentation |

Computational Chemistry Studies on 2 Methoxy 5 Nitrobenzenediazonium Systems

Ab Initio and Other High-Level Quantum Chemical Methods

Investigation of Non-Covalent Interactions

Non-covalent interactions (NCIs) are crucial in determining the supramolecular chemistry, stability, and interaction of molecules in various phases. For 2-methoxy-5-nitrobenzenediazonium, computational methods like Non-Covalent Interaction (NCI) analysis, which is based on the electron density and its derivatives, could be used to visualize and quantify interactions such as hydrogen bonds, van der Waals forces, and π-stacking.

In the solid state, these interactions would govern the crystal packing of the diazonium salt. The methoxy (B1213986) (-OCH₃) and nitro (-NO₂) groups, along with the diazonium moiety (-N₂⁺), would be key participants in these interactions. While the principles of NCI analysis are well-established, specific studies detailing the non-covalent interaction patterns and their energies for this compound are not found in the provided search results. Computational tools can be used to analyze these interactions, but specific published data for this compound is lacking researchgate.net.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone for elucidating complex reaction mechanisms. For this compound, this would involve mapping the potential energy surface for its characteristic reactions, such as azo-coupling and substitution (Sandmeyer-type) reactions smolecule.com.

To understand the kinetics of a reaction, computational chemists locate and characterize the transition state (TS)—the highest energy point along the reaction coordinate. For the reactions of this compound, transition state analysis would reveal the geometry of the activated complex.

Table 1: Hypothetical Reaction Energetics Data Structure

This table illustrates how data from a transition state analysis would typically be presented. No experimental or calculated values for this compound were found in the search results.

| Reaction Type | Reactants | Transition State (TS) | Products | Activation Energy (ΔE‡) (kcal/mol) | Reaction Energy (ΔE_rxn) (kcal/mol) |

| Azo Coupling | This compound + Naphthol derivative | [TS Complex] | Azo Dye | Data not available | Data not available |

| Sandmeyer (Cl) | This compound + CuCl | [TS Complex] | 2-Chloro-1-methoxy-4-nitrobenzene | Data not available | Data not available |

Many reactions involving diazonium salts can proceed through electron transfer (ET) mechanisms. Computational studies can help distinguish between heterolytic (ionic) and homolytic (radical) pathways, the latter being initiated by single electron transfer (SET). By calculating the energies of the species involved in a proposed ET mechanism, it is possible to determine its feasibility. The electronic structure of this compound, with its electron-donating methoxy group and electron-withdrawing nitro group, creates a complex system where electron transfer processes could be significant smolecule.com. However, specific computational investigations into the electron transfer mechanisms for this particular diazonium salt are not detailed in the available literature.

Computational Prediction of Reactivity Parameters

Conceptual DFT provides a framework for predicting the reactivity of chemical species using a set of "global reactivity descriptors." These are calculated from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

These parameters help in understanding the electrophilic and nucleophilic nature of a molecule. For this compound, which typically acts as an electrophile in coupling reactions, a high electrophilicity index (ω) would be expected researchgate.net.

Table 2: Global Reactivity Descriptors and Their Significance

This table defines common reactivity parameters that could be calculated for this compound. Specific calculated values for this compound are not available in the search results, though some computed properties are listed in databases like PubChem nih.gov.

| Reactivity Parameter | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = (I + A)² / (8 * η) | Propensity of a species to accept electrons. |

While these computational methods are powerful for predicting reactivity, published studies with a full set of calculated reactivity parameters specifically for this compound are not available researchgate.net.

Advanced Organic Synthesis Applications of 2 Methoxy 5 Nitrobenzenediazonium

Synthesis of Azo Dyes and Pigments

The most significant application of 2-methoxy-5-nitrobenzenediazonium is in the manufacturing of azo dyes and pigments. smolecule.com The diazonium ion readily undergoes azo coupling reactions with electron-rich nucleophiles, such as phenols and aromatic amines, to form compounds characterized by the -N=N- azo linkage, which is a chromophore responsible for intense color.

Research has extensively focused on utilizing this compound for the synthesis of disperse dyes, a class of dyes with low water solubility used for coloring hydrophobic fibers. nih.gov A series of monoazo and disazo disperse dyes have been synthesized from its precursor, 2-methoxy-5-nitroaniline (B165355). scialert.netorientjchem.org These dyes have demonstrated practical applicability for dyeing synthetic fabrics like polyester (B1180765) and nylon 66. scialert.netorientjchem.org Studies show that the resulting dyes exhibit good buildup, leveling, and fastness properties on polyester. researchgate.net For instance, a series of disazo disperse dyes derived from 2-methoxy-5-nitroaniline showed excellent wash and sublimation fastness and good light fastness when applied to polyester substrates. orientjchem.orgresearchgate.net The effectiveness of these dyes stems from their ability to be finely dispersed in an aqueous dye bath and to penetrate and dissolve into the hydrophobic fiber, imparting durable color. nih.gov

The final color of the dyes produced from this compound can be precisely controlled by varying the chemical structure of the coupling component. The electronic properties of substituents on both the diazonium salt and the coupling partner influence the electronic structure of the final azo dye, which in turn dictates its absorption maximum (λmax) and, consequently, its color.

The presence of the electron-withdrawing nitro group on the this compound moiety generally improves the light fastness of the resulting dyes. nih.gov The color of the synthesized dyes can range from yellow to orange to brown, depending on the chosen coupling partner. docsdrive.com For example, coupling with different arylamine and aryloxy couplers produces a variety of shades. docsdrive.com The absorption maxima of a series of disazo disperse dyes synthesized from this diazonium compound were found to vary widely, from 416 nm to 767 nm, depending on the substituents present in the coupling components. orientjchem.orgresearchgate.net This tunability allows for the creation of a broad palette of colors for various applications.

Table 1: Effect of Coupling Component on the Properties of Dyes Derived from 2-Methoxy-5-nitroaniline

| Coupling Component | Resulting Dye Type | Color/Wavelength (λmax) | Application/Finding |

| 1-Hydroxynaphthalene | Monoazo Disperse Dye | - | Potential application for polyester and nylon fibers. scialert.net |

| N-Phenylnaphthylamine | Monoazo Disperse Dye | Brown solid; λmax 530 nm (in chloroform) | Synthesis demonstrated a 58% yield. docsdrive.com |

| 1,3-Diaminobenzene | Monoazo Disperse Dye | - | Potential application for polyester and nylon fibers. scialert.net |

| Various Amino Compounds | Disazo Disperse Dyes | Varied (λmax 416-767 nm) | Dyes showed excellent wash and sublimation fastness on polyester. researchgate.net |

Precursors for Pharmaceutical and Agrochemical Intermediates

Beyond the realm of dyes, the electrophilic nature of this compound makes it a candidate for the synthesis of more complex, biologically active molecules. smolecule.com Diazonium salts are recognized as valuable precursors for pharmaceutical and agrochemical intermediates. The azo compounds synthesized from this compound have been investigated for potential use as antimicrobial agents or other therapeutic compounds. While its primary industrial use remains in dye production, its inherent reactivity allows for its incorporation into synthetic pathways aimed at creating novel bioactive compounds.

Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

The diazonium group (-N₂⁺) is an excellent leaving group, readily displaced by a variety of nucleophiles. This reactivity is the foundation for its use in forming both carbon-carbon and carbon-heteroatom bonds, making it a valuable tool in synthetic organic chemistry.

Substitution reactions allow the diazonium group to be replaced by substituents such as hydroxyl (-OH), halides (-Cl, -Br), and cyano (-CN) groups. For example, treatment with potassium iodide can yield 2-methoxy-5-nitroiodobenzene. Azo coupling reactions, which form a carbon-nitrogen bond, are a cornerstone of its chemistry, leading to the azo compounds central to dye manufacturing. smolecule.com

The bond-forming capabilities of this compound are instrumental in constructing complex molecular architectures. The azo coupling reaction is a powerful method for linking two aromatic fragments, providing a rigid and planar azo bridge that can be functionalized to influence the molecule's electronic and physical properties. This strategy is not limited to dyes but can be used to create materials with specific optical or electronic functions. smolecule.com The ability to form new bonds by displacing the diazonium group allows this compound to serve as a building block for more intricate structures, where the methoxy (B1213986) and nitro groups can be further modified in subsequent synthetic steps.

In the context of total synthesis, where chemists aim to construct complex natural products from simple starting materials, versatile building blocks are essential. While this compound is primarily an industrial chemical for dye synthesis, its reactivity patterns are analogous to those employed in advanced total synthesis. Strategies in total synthesis often rely on key coupling reactions to assemble complex molecular frameworks from simpler precursors. nih.gov The condensation and coupling reactions that this compound undergoes are fundamental transformations that could be integrated into a larger synthetic plan to create a specific, complex target molecule containing a substituted aromatic core. nih.gov

Catalytic Applications in Organic Transformations

The utility of diazonium salts in organic synthesis is well-established, often serving as precursors to highly reactive aryl radicals and cations. These reactive species can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. While diazonium salts are typically consumed in these transformations, research into their catalytic potential is an emerging area of interest.

The application of this compound as a low molecular-weight organic catalyst for reductive processes is not a widely documented area in scientific literature. Typically, diazonium salts, including this compound, are utilized as substrates in reduction reactions, where they are converted into other products rather than acting as a catalyst. For instance, the reduction of the diazonium group can be a key step in forming various functionalized aromatic compounds.

In a related area of research, certain low molecular-weight organic molecules, such as hydrazines, have been identified as effective catalysts for the reductive coupling of diazonium salts with various partners. However, in these instances, the diazonium salt is the substrate being reduced, not the catalyst facilitating the reduction. The search for low molecular-weight, metal-free catalysts is a significant endeavor in organic synthesis, aiming to provide cost-effective and environmentally benign alternatives to traditional metal-based catalysts.

Green Chemistry Aspects in Diazonium-Mediated Synthesis

Key green chemistry considerations for syntheses involving diazonium salts include the use of less hazardous solvents, the development of safer reaction conditions, and the implementation of energy-efficient processes. One significant advancement is the use of visible light photocatalysis. This technique allows for the generation of aryl radicals from diazonium salts under mild conditions, often at room temperature, thereby avoiding the high temperatures or harsh reagents required in some traditional methods. The use of water as a solvent in these photocatalytic systems further enhances their green credentials.

Another important development is the application of continuous flow synthesis for reactions involving diazonium salts. researchgate.net Given that some diazonium salts can be unstable and potentially explosive, especially when isolated in solid form, continuous flow processes offer a safer alternative. researchgate.net In a flow system, the hazardous diazonium intermediate is generated and consumed in situ, preventing its accumulation in large quantities. researchgate.net This approach not only improves safety but can also lead to higher yields and better selectivity. researchgate.net

The table below summarizes some green chemistry approaches that can be applied to syntheses involving aryldiazonium salts like this compound.

| Green Chemistry Approach | Description | Potential Benefits |

| Visible Light Photocatalysis | Utilizes visible light as an energy source to promote the reaction, often with the aid of a photocatalyst. | Milder reaction conditions, reduced energy consumption, potential for use of greener solvents like water. |

| Continuous Flow Synthesis | Reactions are carried out in a continuously flowing stream rather than in a batch. | Enhanced safety by minimizing the accumulation of unstable intermediates, improved heat and mass transfer, potential for higher yields and purity. researchgate.net |

| Use of Greener Solvents | Replacing hazardous organic solvents with more environmentally benign alternatives. | Reduced environmental impact and improved worker safety. |

| In Situ Generation | The reactive diazonium salt is generated in the reaction mixture and used immediately. | Avoids the isolation and storage of potentially unstable intermediates, improving safety. |

By integrating these green chemistry principles, the synthetic utility of this compound and other diazonium salts can be expanded in a safer and more sustainable manner.

Applications in Materials Science and Surface Functionalization

Surface Modification using Diazonium Chemistry

Diazonium chemistry provides a versatile and robust platform for the non-specific modification of surfaces. The process generally involves the generation of aryl radicals from diazonium salts, which then covalently bond to the substrate. This method is advantageous because it can be applied to a vast array of materials, from conductive and semiconductive surfaces to insulators. The reaction can be initiated through various means, including electrochemical reduction, chemical reduction, or even spontaneous reaction on sufficiently reducing substrates.

The covalent grafting of aryl groups, such as the 2-methoxy-5-nitrophenyl group from 2-Methoxy-5-nitrobenzenediazonium, is a powerful technique for tailoring the surface properties of materials. The process involves the reduction of the diazonium cation, which leads to the release of a dinitrogen molecule and the formation of an aryl radical. This radical subsequently attacks the substrate surface, forming a strong, covalent carbon-carbon or carbon-heteroatom bond.

This grafting process can lead to the formation of a monolayer or a multilayered organic film on the substrate. The thickness and density of the grafted layer can often be controlled by reaction parameters such as the concentration of the diazonium salt, the reaction time, and the method of induction. The presence of the methoxy (B1213986) (-OCH₃) and nitro (-NO₂) functional groups on the grafted aryl ring provides specific functionalities to the modified surface. The nitro group, in particular, is strongly electron-withdrawing and can be electrochemically reduced to an amine group, offering a route for further chemical functionalization.

Table 1: General Characteristics of Aryl Group Grafting via Diazonium Chemistry

| Property | Description |

| Bond Type | Covalent (e.g., C-C) |

| Applicable Substrates | Carbon allotropes, metals, metal oxides, polymers, semiconductors |

| Initiation Methods | Electrochemical, chemical, spontaneous, photochemical |

| Grafted Group | 2-methoxy-5-nitrophenyl |

| Key Functional Groups | Methoxy (-OCH₃), Nitro (-NO₂) |

| Primary Advantage | Formation of stable, robust surface modifications |

This table provides a generalized overview of the covalent grafting process using diazonium salts like this compound.

Carbonaceous materials are prime candidates for surface modification using diazonium chemistry due to their conductive nature and sp²-hybridized carbon atoms. The reaction of this compound with materials like carbon nanotubes (CNTs), graphene, and carbon black results in the covalent attachment of 2-methoxy-5-nitrophenyl groups to the carbon lattice. nih.gov

This functionalization is critical for several reasons:

Improved Dispersibility: Bare carbonaceous materials are often prone to aggregation due to strong van der Waals forces. The grafted organic groups can improve their dispersibility in various solvents, which is crucial for processing and incorporation into composite materials.

Tailored Interfacial Properties: The modification alters the interface between the carbon material and its surrounding matrix (e.g., a polymer), which can enhance load transfer in composites or improve charge transfer characteristics in electronic devices.

Introduction of New Functionalities: The nitro and methoxy groups provide handles for further chemical reactions, allowing for the attachment of other molecules, such as polymers, biomolecules, or catalysts. For instance, the nitro group can be reduced to an amine, which can then participate in standard amide coupling reactions.

Research on similar nitro-substituted diazonium salts has shown that the grafting process disrupts the sp² hybridization of the carbon atoms at the attachment site, forming sp³-hybridized centers. This change can be detected using techniques like Raman spectroscopy.

The functionalization of metal (e.g., iron, copper, zinc, nickel) and metal oxide surfaces with diazonium salts can occur spontaneously without the need for an external reducing agent. mdpi.com This is because many metals are sufficiently reducing to transfer an electron to the diazonium cation, initiating the grafting process. The resulting covalently bonded organic layer can serve multiple purposes:

Corrosion Inhibition: A dense, well-adhered organic layer can act as a physical barrier, protecting the underlying metal from corrosive environments.

Adhesion Promotion: The functionalized surface can act as a bridge between the metal substrate and a polymer overcoat, improving adhesion for paints, coatings, and adhesives.

Surface Energy Modification: The grafting of the 2-methoxy-5-nitrophenyl group alters the surface energy, which can change the wetting characteristics of the surface from hydrophilic to hydrophobic, or vice versa.

The stability of the bond between the aryl group and the metal surface is a key advantage of this method over physisorption-based approaches.

Surface modification is a key strategy to address these limitations. researchgate.net Techniques often involve creating reactive groups on the inert polymer surface, which can then be used to anchor functional molecules. Diazonium chemistry could theoretically be applied to modify membranes, especially if the polymer backbone or additives within the membrane can be activated to react with the aryl radical. Such a modification could introduce the nitro and methoxy functionalities, potentially altering the membrane's hydrophilicity, surface charge, and resistance to fouling.

Development of Functional Materials

The ability to tailor surface properties using this compound extends to the development of advanced functional materials with specific, performance-enhancing characteristics.

In the realm of energy storage, surface functionalization is critical for optimizing the performance of electrodes and other components. Azo dyes derived from this compound have been investigated for their potential in developing novel materials for solar cells. In this context, the dye's electronic properties are harnessed to absorb light and facilitate charge separation.

Furthermore, diazonium chemistry is widely used to modify electrode materials for batteries and supercapacitors. Carbon materials, which are common electrodes, can be functionalized to:

Enhance Wettability: Improving the interaction between the electrode surface and the electrolyte can lower the interfacial resistance and improve ion transport.

Control the Solid-Electrolyte Interphase (SEI): In batteries, controlling the formation and properties of the SEI layer on the electrode is crucial for long-term stability and performance. Surface modification can influence the composition and stability of this layer.

While specific performance data for electrodes modified with this compound is scarce, the established principles of using nitro-functionalized aryl groups for these applications suggest it is a promising area of research.

Corrosion Protection Layers

There is limited and non-specific mention of "Azoic Diazo Component 13" (a synonym for this compound salt) as a potential corrosion inhibitor in historical trade and regulatory documents. usitc.govwho.int However, detailed scientific studies elaborating on its mechanism or effectiveness in forming protective layers on metallic surfaces are not available. The research in this area typically focuses on other diazonium compounds that can form dense, multilayered organic films to act as a physical barrier against corrosive agents.

Fabrication of Molecular Junctions and Nanoribbons

The fabrication of molecular electronic components, such as molecular junctions and nanoribbons, is a significant application of diazonium chemistry. This process involves grafting a thin, uniform layer of molecules onto a conductive substrate to create a nanoscale electronic circuit. However, extensive searches of scientific literature indicate that research in this field has not utilized this compound. Studies on molecular junctions predominantly employ other derivatives, such as 4-nitrobenzenediazonium (B87018) or 4-carboxyphenyldiazonium, to form the molecular layer.

Enhancement of Optical Properties in Materials

The most prominent application of this compound is in the synthesis of azo dyes. who.int Commonly known by its trade name, Fast Scarlet RC Salt, it serves as a diazonium component that, when coupled with other aromatic compounds (coupling components), forms intensely colored azo compounds. who.int This property is directly relevant to the enhancement of optical properties in materials, primarily through coloration.

The integration of dyes derived from this diazonium salt into polymers and other materials can impart specific and stable colors. The resulting color is dependent on the chemical structure of the coupling partner used.

Table 1: Application in Dye Synthesis

| Common Name | CAS Number | Role | Resulting Product Class |

|---|

This application is foundational to the textile industry and in the manufacturing of pigments.

Biosensor Development through Diazonium Grafting

Diazonium grafting is a key technique for the development of electrochemical biosensors. The process involves modifying an electrode surface with a diazonium salt to create a functional layer that can then be used to immobilize biorecognition elements like enzymes or antibodies.

Despite the prevalence of this technique, there is no specific research in the scientific literature that reports the use of this compound for this purpose. The development of diazonium-based biosensors has consistently relied on other derivatives, such as 4-carboxyphenyldiazonium and 4-nitrophenyldiazonium salts, which provide functional groups (e.g., carboxylic acid or amine groups after reduction) suitable for the covalent attachment of biological molecules. Therefore, no research findings or data tables can be presented for this compound in this context.

Current Research Trends and Future Directions in 2 Methoxy 5 Nitrobenzenediazonium Chemistry

Exploration of Novel Reaction Pathways and Mechanisms

The inherent reactivity of the diazonium group (-N₂⁺) in 2-Methoxy-5-nitrobenzenediazonium makes it a versatile intermediate for a variety of chemical transformations. Researchers are actively exploring new reaction pathways beyond the traditional Sandmeyer and diazo coupling reactions. smolecule.com These include its participation in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other functional groups like halides, hydroxyl, and cyano moieties.

Recent investigations have focused on the photochemical reactions of diazo compounds, unlocking new synthetic routes through the generation of highly reactive carbene intermediates under visible light. researchgate.netnih.gov This approach offers a milder alternative to traditional thermal methods and opens up possibilities for novel cascade reactions. nih.gov The influence of the methoxy (B1213986) and nitro substituents on the benzene (B151609) ring significantly impacts the compound's reactivity and stability, a key area of ongoing mechanistic studies. smolecule.com For instance, the electron-withdrawing nitro group enhances the electrophilicity of the diazonium ion, while the methoxy group can influence the regioselectivity of its reactions.